2-tert-ブトキシカルボニルアミノアクリル酸メチル

概要

説明

“Methyl 2-tert-butyloxycarbonylaminoacrylate” is an organic compound that is commonly used in organic synthesis. It has a CAS Number of 55477-80-0 and a molecular weight of 201.22 .

Synthesis Analysis

The synthesis of “Methyl 2-tert-butyloxycarbonylaminoacrylate” involves several reactions. For instance, one method involves the use of 4 A molecular sieve and toluene-4-sulfonic acid in trichloroethylene for 8 hours under heating conditions . Another method uses tetrabutyl-ammonium chloride, sodium formate, and sodium hydrogencarbonate in N,N-dimethyl-formamide at 85℃ for 17 hours .Molecular Structure Analysis

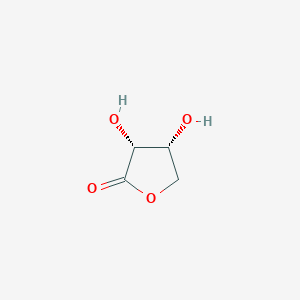

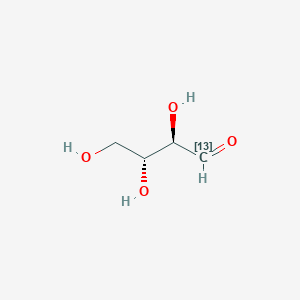

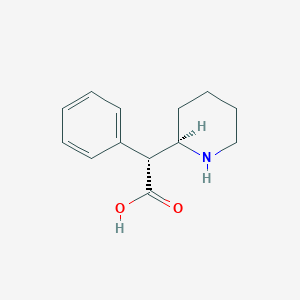

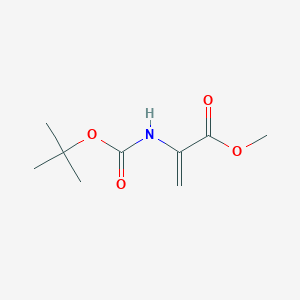

The molecular structure of “Methyl 2-tert-butyloxycarbonylaminoacrylate” is represented by the formula C9H15NO4 . The InChI Code for this compound is 1S/C9H15NO4/c1-6(7(11)13-5)10-8(12)14-9(2,3)4/h1H2,2-5H3,(H,10,12) .Chemical Reactions Analysis

“Methyl 2-tert-butyloxycarbonylaminoacrylate” is a key intermediate in the synthesis of a variety of organic compounds. It can undergo various chemical reactions under different conditions .Physical and Chemical Properties Analysis

“Methyl 2-tert-butyloxycarbonylaminoacrylate” is a liquid at room temperature . The compound is sealed in dry conditions and stored at 2-8°C .科学的研究の応用

反応性ポリマーの合成

2-tert-ブトキシカルボニルアミノアクリル酸メチル: は、反応性ポリマーの合成に使用されます。 これらのポリマーは、生化学的および化学的用途においてポリマー試薬または支持体として使用できる化学的に反応性の官能基を含むように設計されています。 . この化合物は、標的化学反応のための特定の反応基を持つポリマーを生成するために不可欠な、官能性エステルの前駆体として役立ちます。

非官能性ポリマーの官能化

この化合物は、非官能性ポリマーの官能化において重要な役割を果たします。 既存のポリマーを化学的に修飾することにより、2-tert-ブトキシカルボニルアミノアクリル酸メチルは、アルコールやアミンとさらに反応して、計画されたペンダント反応基を持つポリマーの合成につながる反応性側基を導入します。 .

Safety and Hazards

“Methyl 2-tert-butyloxycarbonylaminoacrylate” is classified under the GHS07 hazard class . The associated hazard statements are H302, H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261 and P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray and, in case of contact with eyes, to rinse cautiously with water for several minutes .

特性

IUPAC Name |

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c1-6(7(11)13-5)10-8(12)14-9(2,3)4/h1H2,2-5H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGBHVVGQPZDMHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70448798 | |

| Record name | Methyl 2-[(tert-butoxycarbonyl)amino]prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70448798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55477-80-0 | |

| Record name | Methyl 2-[(tert-butoxycarbonyl)amino]prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70448798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。